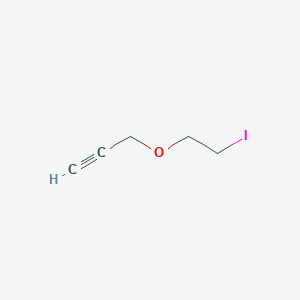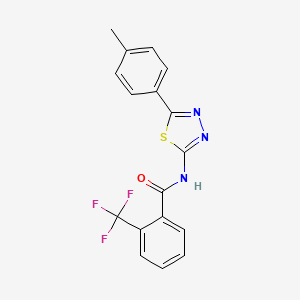
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a p-tolyl group (a methyl-substituted phenyl group) and a benzamide group (a benzene ring attached to a carboxamide group). The molecule also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the thiadiazole ring. The electronic properties of the nitrogen, sulfur, and fluorine atoms, as well as the aromatic rings, would influence the molecule’s shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiadiazole ring, the electron-rich aromatic rings, and the electron-withdrawing trifluoromethyl group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, nitrogen, sulfur, and fluorine atoms, and the amide group would likely make this compound relatively stable. It may have low solubility in water due to the presence of the nonpolar aromatic rings and trifluoromethyl group .Aplicaciones Científicas De Investigación
Microwave Promoted Synthesis
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide derivatives have been synthesized using microwave irradiation, offering a cleaner, more efficient, and faster method than traditional thermal heating. This approach not only enhances the yield of the synthesis process but also contributes to the greener chemistry by minimizing the solvent use and energy consumption (Saeed, 2009).
Biological Activities
Research into the biological activities of thiadiazole benzamide derivatives, including compounds structurally similar to N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, has indicated promising antibacterial and antifungal properties. Such studies involve the synthesis and characterization of these compounds followed by evaluations against various gram-positive and gram-negative bacteria, as well as different fungal strains, showcasing their potential as antimicrobial agents (Patel, H. S. Patel, 2015).
Anticancer Evaluation
Derivatives of thiadiazole benzamide have been synthesized and assessed for their anticancer activities across a panel of human cancer cell lines. The studies involve not only the synthesis under microwave irradiation but also comprehensive in vitro anticancer evaluations, revealing some compounds exhibiting promising activity. Such research underscores the potential of these derivatives in developing new anticancer therapies (Tiwari et al., 2017).
Material Science Applications
In the field of material science, N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide and its derivatives have contributed to the development of novel materials. For instance, their incorporation into fluorescent complexes for advanced optical applications has been explored. These materials exhibit properties such as a large Stokes shift, solid-state fluorescence, and aggregation-induced emission effects, making them suitable for various optical and electronic applications (Zhang et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-6-8-11(9-7-10)15-22-23-16(25-15)21-14(24)12-4-2-3-5-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKZHUHCFBELLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2439148.png)
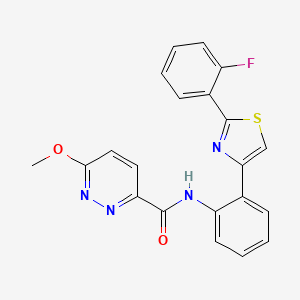

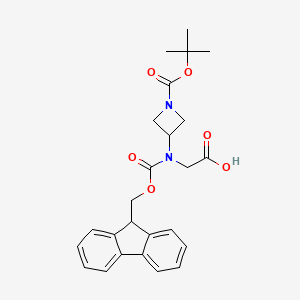
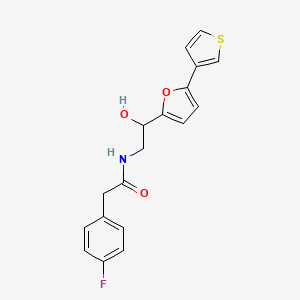
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)
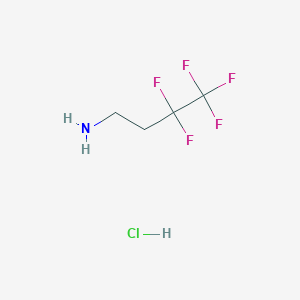
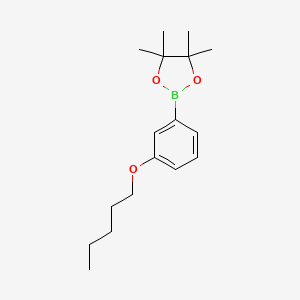
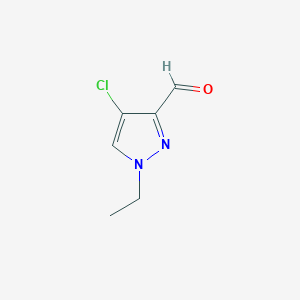
![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)
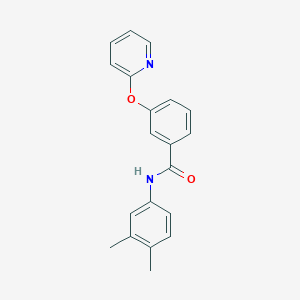
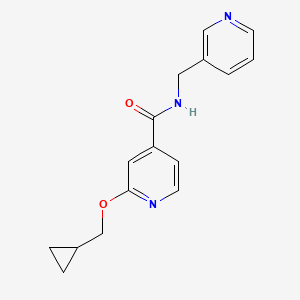
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)
